Tetraallyloxirane
Overview
Description
Tetraallyloxirane is an organic compound with the molecular formula C14H20O . It is a member of the oxirane family, which are three-membered cyclic ethers known for their high reactivity due to ring strain. This compound is characterized by the presence of four allyl groups attached to the oxirane ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of tetraallyloxirane typically involves the reaction of allyl alcohol with an epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring . The reaction conditions often require a solvent like dichloromethane and are carried out at low temperatures to control the reaction rate and yield.
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize catalysts to enhance the reaction efficiency and reduce the formation of by-products.
Chemical Reactions Analysis
Tetraallyloxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tetraallyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of polymers and copolymers.
Biology: Its reactivity makes it useful in the modification of biomolecules for various biological studies.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including as intermediates in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, such as adhesives and coatings.
Mechanism of Action
The mechanism of action of tetraallyloxirane involves the high reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in various chemical transformations, where the oxirane ring acts as an electrophile, reacting with nucleophiles to form new bonds and products .
Comparison with Similar Compounds
Tetraallyloxirane can be compared with other oxirane compounds, such as:
Epichlorohydrin: Another oxirane compound used in the production of epoxy resins.
Styrene oxide: Used in the synthesis of various polymers and as an intermediate in organic synthesis.
Cyclooctane oxirane: Known for its use in the synthesis of polyfunctional compounds.
This compound is unique due to the presence of four allyl groups, which provide additional sites for chemical modification and enhance its versatility in synthetic applications.
Properties
IUPAC Name |
2,2,3,3-tetrakis(prop-2-enyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-5-9-13(10-6-2)14(15-13,11-7-3)12-8-4/h5-8H,1-4,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRYWFZTIZNBKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(C(O1)(CC=C)CC=C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60947806 | |
Record name | Tetra(prop-2-en-1-yl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60947806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24923-51-1 | |
Record name | Oxirane, tetra-2-propenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24923-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraallyloxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024923511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetra(prop-2-en-1-yl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60947806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraallyloxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.287 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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